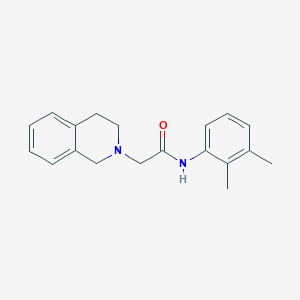
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone, also known as BQ-123, is a selective endothelin A receptor antagonist that has been widely studied for its potential therapeutic applications. Endothelin A receptors are involved in various physiological processes including vasoconstriction, cell proliferation, and inflammation. By blocking these receptors, BQ-123 has shown promising results in treating various diseases.
作用機序
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone selectively blocks endothelin A receptors, which are mainly expressed in vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. By blocking these receptors, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone promotes vasodilation and inhibits cell proliferation, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In addition to its vasodilatory and anti-proliferative effects, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to reduce oxidative stress, inflammation, and fibrosis. These effects may contribute to its therapeutic benefits in various diseases.
実験室実験の利点と制限
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also highly selective for endothelin A receptors, which allows for specific targeting of this receptor subtype. However, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone. One area of interest is its potential use in combination with other therapies. For example, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone may enhance the efficacy of existing cancer therapies by inhibiting endothelin A receptor-mediated tumor growth and metastasis. Another area of interest is the development of more potent and selective endothelin A receptor antagonists. Finally, further studies are needed to better understand the long-term safety and efficacy of 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone in various diseases.
合成法
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 2-aminobenzylthio with cyclopentanone in the presence of a base, followed by cyclization with phosgene to yield 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone.
科学的研究の応用
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases including pulmonary hypertension, heart failure, and cancer. In pulmonary hypertension, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to improve pulmonary hemodynamics and exercise capacity. In heart failure, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to reduce left ventricular mass and improve cardiac function. In cancer, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
2-benzylsulfanyl-3-cyclopentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19-17-12-6-7-13-18(17)21-20(22(19)16-10-4-5-11-16)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAKWLXFIZXGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)



![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)


![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)

![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)
